3-Bromo-4'-fluorodiphenyl ether, also known as 3'-Bromo-4'-fluoroacetophenone, is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a diphenyl ether backbone. Its chemical formula is with a molar mass of approximately 217.04 g/mol. The compound appears as a white crystalline solid and has notable physical properties, including a melting point of 52-57°C and a boiling point of approximately 150°C at reduced pressure .
This compound is primarily used in chemical synthesis and research due to its reactive functional groups, which allow for various chemical transformations.
3-Bromo-4'-fluorodiphenyl ether possesses a reactive bromine group, which can be useful as a starting material for further organic transformations. Researchers might utilize it in reactions like substitution or coupling to create more complex molecules with desired properties [].
Aromatic ethers like 3-Bromo-4'-fluorodiphenyl ether can be components in the development of new materials. Their properties, such as thermal stability and electrical conductivity, can be of interest for applications in electronics or polymers [].
The introduction of fluorine and bromine atoms can influence the biological activity of molecules. Researchers might explore 3-Bromo-4'-fluorodiphenyl ether as a scaffold for drug discovery or as a probe molecule to study biological processes [].
The synthesis of 3-Bromo-4'-fluorodiphenyl ether can be achieved through several methods:
3-Bromo-4'-fluorodiphenyl ether has several applications:
Interaction studies involving 3-Bromo-4'-fluorodiphenyl ether focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its halogen substituents enhance its electrophilic character, making it suitable for further derivatization. Investigations into how this compound interacts with biological systems are ongoing, particularly regarding its potential therapeutic effects and mechanisms.
Several compounds share structural similarities with 3-Bromo-4'-fluorodiphenyl ether. Here are some notable examples:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
1-(3-Bromo-2-fluorophenyl)ethanone | C8H6BrF | 0.93 |
1-(5-Bromo-2,4-difluorophenyl)ethanone | C8H6BrF2 | 0.93 |
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H7BrF | 0.93 |
1-(3-Bromo-5-fluorophenyl)ethanone | C8H6BrF | 0.94 |
What sets 3-Bromo-4'-fluorodiphenyl ether apart from these similar compounds is its specific combination of bromine and fluorine substituents on the aromatic ring, which influences both its chemical reactivity and potential biological activity. This unique substitution pattern may lead to distinct properties not observed in other halogenated compounds.
3-Bromo-4'-fluorodiphenyl ether possesses the molecular formula C12H8BrFO and is registered under Chemical Abstracts Service number 50904-38-6. The compound is systematically named as 1-bromo-3-(4-fluorophenoxy)benzene according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative designations include 3-bromo-4'-fluorodiphenylether and 1-(3-bromophenoxy)-4-fluorobenzene, reflecting the different approaches to naming this bifunctional aromatic ether.
The molecular architecture of 3-bromo-4'-fluorodiphenyl ether features two aromatic rings connected through an ether oxygen bridge, with a bromine atom positioned at the meta position of one phenyl ring and a fluorine atom located at the para position of the opposing phenyl ring. This specific substitution pattern creates an asymmetric diphenyl ether with distinct electronic and steric properties. The compound exhibits a molecular weight of 267.09 grams per mole, placing it within the medium molecular weight range for aromatic ethers.
Table 1: Physical and Chemical Properties of 3-Bromo-4'-fluorodiphenyl Ether
The European Community number 610-583-9 and DSSTox Substance identifier DTXSID80381081 provide additional regulatory and database identifications for this compound. The InChI key ADGMRCLDJLCOKF-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications.
The development of halogenated diphenyl ethers traces its origins to the foundational work in organohalogen chemistry that began in the mid-nineteenth century. Diphenyl ether itself was first discovered by Heinrich Limpricht and Karl List in 1855 during their reproduction of Carl Ettling's destructive distillation of copper benzoate. These pioneering chemists named the compound phenyl oxide and initiated systematic studies of its derivatives, establishing the groundwork for the extensive family of diphenyl ether compounds that would follow.
The broader category of organohalogen compounds has revealed remarkable diversity in natural systems, with more than 2,000 organohalogen compounds identified as naturally occurring materials produced by various plants, fungi, bacteria, and marine organisms. This natural prevalence of halogenated organic compounds provided early evidence that carbon-halogen bonds represent a fundamental structural motif in biological chemistry, legitimizing the synthetic pursuit of halogenated aromatic systems.
Polybrominated diphenyl ethers gained particular prominence in the 1970s when decabromodiphenyl ether was commercialized as a flame retardant. This commercial success demonstrated the practical utility of halogenated diphenyl ethers and spurred interest in developing related compounds with specific substitution patterns. The systematic exploration of halogen substitution effects on diphenyl ether frameworks led to the synthesis of numerous congeners, including 3-bromo-4'-fluorodiphenyl ether, as researchers sought to understand structure-activity relationships and develop compounds with enhanced properties.
The recognition that commercial polybrominated diphenyl ether formulations represented technical mixtures of various congeners rather than pure compounds highlighted the importance of synthesizing and characterizing individual isomers. Commercial pentabromodiphenyl ether, for example, contains multiple congeners including 2,2',4,4'-tetrabromodiphenyl ether and 2,2',4,4',5-pentabromodiphenyl ether as major components. This complexity underscored the need for precise synthetic methods to access specific substitution patterns, contributing to the development of targeted synthetic approaches for compounds like 3-bromo-4'-fluorodiphenyl ether.
3-Bromo-4'-fluorodiphenyl ether occupies a significant position in contemporary organic synthesis as a versatile building block that combines the reactivity of both aromatic bromides and fluorides within a single molecular framework. The compound exemplifies the strategic use of halogen substituents in synthetic chemistry, where each halogen provides distinct reactivity patterns that can be selectively exploited for molecular construction.
The synthetic utility of 3-bromo-4'-fluorodiphenyl ether derives from its dual halogen functionality, which enables sequential or selective functionalization strategies. The bromine substituent at the meta position provides an excellent leaving group for nucleophilic aromatic substitution reactions and serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Simultaneously, the fluorine atom at the para position of the opposite ring contributes to the electronic properties of the molecule and can participate in specialized fluorine chemistry when required.
Recent synthetic developments have demonstrated the compound's value in pharmaceutical and materials science applications. The synthesis of 3-bromo-4'-fluorodiphenyl ether and related compounds can be achieved through various chemical reactions, primarily involving the reaction of appropriately substituted precursors. The general synthetic route typically involves nucleophilic substitution reactions in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to 100°C, depending on the specific conditions required for optimal yield and purity.
Table 2: Synthetic Applications and Reactivity Patterns
Reaction Type | Target Functionality | Synthetic Utility |
---|---|---|
Nucleophilic Aromatic Substitution | Bromine displacement | Introduction of nucleophiles |
Palladium-Catalyzed Cross-Coupling | Carbon-carbon bond formation | Aryl-aryl coupling reactions |
Fluorine Chemistry | Fluorine activation | Specialized fluorinated products |
Ether Cleavage | Ring disconnection | Access to phenolic intermediates |
The development of diphenyl ether derivatives as novel bioactive compounds has further expanded the synthetic relevance of 3-bromo-4'-fluorodiphenyl ether. Recent research has identified diphenyl ether structures as activators for large-conductance calcium-activated potassium channels, demonstrating the therapeutic potential of this structural class. The optimization of diphenyl ether derivatives has led to the discovery of potent activators with enhanced pharmacological properties, validating the continued synthetic interest in this compound family.
The compound's role extends beyond traditional pharmaceutical applications to include materials science and specialty chemical synthesis. The unique combination of electronic effects imparted by the bromine and fluorine substituents makes 3-bromo-4'-fluorodiphenyl ether an attractive precursor for functional materials requiring precise electronic properties. The systematic variation of halogen substitution patterns allows researchers to fine-tune molecular properties for specific applications, establishing this compound as a valuable synthetic intermediate in advanced material development.
Corrosive;Irritant;Environmental Hazard